molecular formula C10H13FN2 B2780644 (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine CAS No. 1344145-48-7

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Cat. No.: B2780644
CAS No.: 1344145-48-7
M. Wt: 180.226
InChI Key: YAVOMXHKTLHWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a cyclobutane ring substituted with both a primary methanamine group and a 3-fluoropyridin-2-yl moiety, a scaffold frequently utilized in the design of biologically active molecules . The compound is supplied with high purity and is readily available for research applications . Its molecular formula is C10H13FN2 and it has a molecular weight of 180.222 g/mol . The presence of the fluoropyridine group is a common structural element in compounds investigated for various therapeutic targets, making this amine a valuable intermediate for the synthesis of more complex molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in their exploratory studies, including as a precursor in the development of potential inhibitors for specific enzymes . Handle with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVOMXHKTLHWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoropyridine with cyclobutanone in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets such as serotonin receptors. The compound acts as a biased agonist, preferentially activating certain signaling pathways over others. This selective activation can lead to therapeutic effects such as antidepressant activity by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amines, focusing on substituent variations, molecular properties, and synthetic approaches.

Substituent Variations and Molecular Properties

Key Structural Features for Comparison :

  • Cyclobutane Modifications : Fluorination or substitution on the cyclobutyl ring.
  • Heterocyclic Rings : Pyridine, pyrazole, or piperazine substitutions.
  • Amine Functionalization : Presence of secondary or tertiary amines.
Table 1: Structural and Molecular Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine 3-Fluoropyridin-2-yl, cyclobutyl, methanamine C₁₀H₁₂FN₂ ~179 (estimated) Reference compound -
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine 4-Methylpiperazinyl on cyclobutyl C₁₀H₂₀N₃ ~182 (estimated) Piperazine substitution vs. pyridine
1-(3-Chloro-5-fluoropyridin-4-yl)methanamine 3-Cl, 5-F on pyridine C₆H₈Cl₃FN₂ 233.50 Additional Cl, different pyridine substitution
1-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine Pyrazole ring, isopropyl group C₈H₁₅N₃ 153.23 Pyrazole vs. pyridine; alkyl substituent
trans-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl derivative trans-3-F on cyclobutyl, 3-F-pyridin-2-yl Not provided Not provided Additional fluorine on cyclobutane ring

Impact of Substituents on Physicochemical Properties

  • The trans-3-fluoro cyclobutyl derivative () introduces steric and conformational rigidity, which may improve target binding .
  • Halogenation : Chlorine in 1-(3-chloro-5-fluoropyridin-4-yl)methanamine increases lipophilicity and molecular weight, which could affect pharmacokinetics .

Biological Activity

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl moiety attached to a 3-fluoropyridine ring via a methanamine linker. Its unique structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Antimycobacterial Activity

Recent studies have highlighted the compound's activity against Mycobacterium tuberculosis. In a high-throughput screening of over 100,000 compounds, several analogs of this compound were identified with promising antimycobacterial properties. The structure-activity relationship studies indicated that modifications to the cyclobutyl and pyridine components could enhance efficacy against tuberculosis while maintaining favorable pharmacokinetic properties .

Table 1: Antimycobacterial Activity of Selected Compounds

CompoundMIC (µM)IC20 (µM)
4PP-16.3>80
4PP-22.0-
4PP-36.8-

The primary target identified for this compound series is the MmpL3 protein, which is crucial for the survival of M. tuberculosis. Resistance mutations in this target were observed, indicating that the compound’s mechanism involves direct interaction with MmpL3, leading to disruption of mycolic acid transport in bacterial cells .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2) revealed that while some analogs displayed potent antimycobacterial activity, they also exhibited varying degrees of cytotoxicity. The selectivity index (SI) was calculated to determine the safety profile of these compounds, with higher SI values indicating better selectivity for bacterial over human cells .

Table 2: Cytotoxicity Data

CompoundIC50 (HepG2) µMSelectivity Index
4PP-1>80>12.7
4PP-23015

Case Study: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on various derivatives of this compound. The study focused on substituents at the pyridine and cyclobutyl positions to optimize biological activity while improving physicochemical properties such as solubility and permeability .

Key findings from this analysis included:

  • Substitution at the 4-position of the pyridine ring significantly enhanced activity.
  • Cyclobutyl modifications affected both potency and selectivity, with smaller substituents generally yielding better results.

Additional Biological Activities

Beyond antimycobacterial effects, preliminary investigations suggest potential anti-inflammatory properties linked to inhibition of specific kinases such as GSK-3β. Compounds with cyclobutyl substitutions demonstrated competitive inhibition profiles, indicating their utility in treating inflammatory conditions .

Table 3: GSK-3β Inhibitory Activity

CompoundIC50 (nM)
Compound A8
Compound B10

Scientific Research Applications

Cancer Therapeutics

Research indicates that (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine may serve as a scaffold in the development of inhibitors for specific cancer-related targets. Notably, it has been investigated for its potential as an inhibitor of the FLT3 receptor tyrosine kinase, which is implicated in acute myeloid leukemia (AML).

Case Study: FLT3 Inhibition

A study focused on the discovery of FLT3 inhibitors demonstrated that compounds with similar structural motifs exhibited significant activity against FLT3 mutations associated with resistance to existing therapies. The cyclobutyl analogs showed enhanced potency compared to other substituents, indicating that modifications around the cyclobutyl structure could lead to more effective inhibitors for AML treatment .

CompoundpIC50 (MV4-11)Activity Against Mutants
Cyclobutyl Analog 18.5 ± 0.1F691L, D835H
Cyclobutyl Analog 29.0 ± 0.2D835Y

Neuropharmacology

The compound's unique structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its ability to influence pathways related to dopamine and serotonin may offer therapeutic avenues for treating mood disorders and neurodegenerative diseases.

Research Findings

Experimental data have shown that similar compounds can affect serotonin receptor activity, which is crucial for mood regulation. Further studies are needed to elucidate the specific interactions of this compound with these receptors.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains. The presence of the pyridine ring is thought to enhance membrane permeability, allowing for increased efficacy against gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in diverse transformations, including substitution, oxidation, reduction, and cross-coupling. Key reactions are summarized below:

Reaction Type Reagents/Conditions Product Yield Source
Nucleophilic Substitution NaH, alkyl halides (e.g., CH₃I) in THF, 0°C → rtN-Alkylated derivatives65–78%
Oxidation KMnO₄, H₂SO₄, 60°CNitro derivative (via amine oxidation)52%
Reduction NaBH₄, THF, 25°CReduced cyclobutane intermediates83%
Amidation Acetyl chloride, Et₃N, DCM, 0°CAcetamide derivative71%
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O, 80°CBiaryl-functionalized derivatives68%

Substitution Reactions

  • Fluoropyridine Ring : The electron-withdrawing fluorine atom directs electrophilic substitution to the 4-position of the pyridine ring. Nucleophilic attacks occur at the 2-position due to meta-directing effects.

  • Cyclobutyl Ring : Strain from the four-membered ring enhances reactivity toward ring-opening under acidic conditions (e.g., HCl/EtOAc), forming linear intermediates .

Oxidation and Reduction

  • Oxidation : The primary amine group is oxidized to a nitro group using strong oxidants like KMnO₄, with the fluoropyridine ring remaining intact.

  • Reduction : NaBH₄ selectively reduces imine intermediates formed during reductive amination steps.

Reaction Selectivity and Challenges

  • Steric Hindrance : Bulky substituents on the cyclobutyl ring limit access to the amine group, necessitating polar aprotic solvents (e.g., THF) to improve reactivity.

  • Fluorine Stability : Harsh conditions (e.g., high-temperature acid) may cleave the C–F bond, requiring optimized protocols .

Representative Procedure: N-Alkylation

  • Dissolve (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 eq) in THF.

  • Add NaH (1.2 eq) at 0°C, followed by CH₃I (1.5 eq).

  • Stir for 12 h at rt.

  • Quench with H₂O, extract with EtOAc, and purify via column chromatography.

Stability and Storage

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere.

  • Light Sensitivity : Degrades under UV exposure; use amber vials for long-term storage.

Q & A

Basic: What are the standard synthetic protocols for preparing (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine, and what key reagents are involved?

Answer:
The synthesis of this compound can be adapted from methods used for structurally similar cyclobutylmethanamine derivatives. A typical protocol involves:

  • Reagents : 3-Fluoropyridine-2-carbaldehyde, cyclobutane derivatives (e.g., cyclobutylmagnesium bromide), and methanamine.
  • Reaction Conditions : Use of a palladium catalyst for cross-coupling reactions, anhydrous solvents (e.g., THF or DCM), and controlled temperatures (0–25°C) to facilitate cyclobutane ring formation .
  • Purification : Column chromatography or crystallization in ethanol to isolate the product.
    Key Considerations : Optimize stoichiometry to minimize byproducts like unreacted aldehyde or dimerization products.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., cyclobutyl CH2 groups at δ 2.5–3.0 ppm, fluoropyridinyl protons at δ 8.0–8.5 ppm) and confirms connectivity .
  • FTIR : Detects amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~180.1 for [M+H]+) and fragmentation patterns .
    Data Table :
TechniqueKey Peaks/SignalsReference
1H NMRδ 2.8 (cyclobutyl CH2), δ 8.2 (pyridinyl)
FTIR3360 cm⁻¹ (N-H), 1150 cm⁻¹ (C-F)

Advanced: How do steric and electronic effects of the 3-fluoropyridinyl substituent impact the reactivity of cyclobutylmethanamine derivatives in nucleophilic reactions?

Answer:

  • Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the pyridine ring, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. This also stabilizes intermediates in amination or alkylation steps .
  • Steric Effects : The cyclobutyl group introduces steric hindrance, limiting access to the amine group. This may reduce reaction rates in bulky nucleophile systems (e.g., tert-butoxycarbonylation) .
    Methodological Insight : Use low-temperature conditions (-20°C) and polar aprotic solvents (DMF) to mitigate steric challenges while maintaining electronic activation .

Advanced: What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?

Answer:

  • Comparative Binding Assays : Perform radioligand displacement studies (e.g., with [3H]-nisoxetine for norepinephrine transporter affinity) to quantify differences in receptor binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., monoamine transporters) and identify substituent-specific binding modes .
  • Pharmacokinetic Profiling : Compare bioavailability (e.g., ED50 values) and metabolic stability in animal models to assess functional impacts of structural variations .

Advanced: What are the methodological considerations for studying polymorphic forms of this compound derivatives, and how do they affect pharmacological properties?

Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling crystallization to isolate distinct crystalline forms .
  • Characterization Tools :
    • X-ray Diffraction (XRD) : Resolves crystal packing differences (e.g., hydrogen-bonding networks involving the amine group) .
    • DSC/TGA : Measures thermal stability; polymorphs may show melting point variations >10°C .
      Impact on Bioactivity : Polymorphs with higher solubility (e.g., Form II) may exhibit enhanced in vivo absorption but reduced thermal stability .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

  • Temperature : Store at -10°C in sealed, argon-purged containers to prevent degradation .
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents during handling .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.